molecular formula C11H16ClN3O4S B2715174 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride CAS No. 1803607-05-7

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2715174
CAS No.: 1803607-05-7
M. Wt: 321.78
InChI Key: KAOMPYHOBALVGL-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is a chemical reagent designed for research and development applications, strictly for use in a controlled laboratory setting. This compound belongs to a class of N-aryl/arylsulfonyl piperazines that serve as valuable synthons and intermediates in synthetic and medicinal chemistry . Piperazine derivatives are prominently featured in FDA-approved pharmaceuticals, often utilized to optimize the pharmacokinetic properties of a molecule or as a scaffold to properly position key pharmacophoric groups for interaction with biological targets . The piperazine ring is a fundamental building block found in a wide range of therapeutic agents, including kinase inhibitors for oncology, receptor modulators for neurological disorders, and antiviral drugs . The specific structural motifs present in this compound—the piperazine ring and the 2-methyl-5-nitrobenzenesulfonyl (Nosyl) protecting group—make it a versatile precursor for constructing more complex, bioactive molecules . Researchers employ this and related piperazine-based building blocks in key synthetic transformations such as nucleophilic substitutions and Pd-catalyzed cross-coupling reactions to develop novel chemical entities . This product is offered "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMPYHOBALVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and materials .

Biology

In biological research, the compound is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to modify protein structures makes it valuable for understanding molecular mechanisms in various biological processes .

Medicine

The compound is under investigation for potential therapeutic applications. It acts as a precursor for synthesizing pharmaceutical compounds that target specific biological pathways. Notably, its derivatives have shown promise in treating conditions related to neurotransmitter imbalances due to their interaction with serotonin receptors .

Data Table: Summary of Applications

Application FieldSpecific UseNotes
ChemistryOrganic synthesisActs as a building block for complex molecules
BiologyBiochemical assaysStudies enzyme activity and protein interactions
MedicinePharmaceutical synthesisPotential therapeutic applications targeting neurotransmitter systems

Case Study 1: Enzyme Inhibition

A study investigated the use of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that modifications of the compound could lead to significant inhibitory effects on target enzymes, suggesting its potential as a lead compound for drug development .

Case Study 2: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. The structural modifications influenced the binding affinity to cancer-related targets, highlighting the importance of this compound in cancer therapeutics .

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride features a piperazine core with a nitrobenzenesulfonyl substituent, which influences its biological interactions. The compound's structure can be represented as follows:

C11H14ClN3O4S\text{C}_{11}\text{H}_{14}\text{ClN}_3\text{O}_4\text{S}

This structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways. It has been noted for its use in biochemical assays to study enzyme activity and protein interactions, indicating a role in modulating biochemical processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including those similar to 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride. For instance, compounds bearing piperazine moieties have shown promising activity against Mycobacterium tuberculosis, with one study reporting low cytotoxicity and significant inhibition of bacterial growth .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget OrganismMIC (µM)Cytotoxicity (CC50)
Compound AM. tuberculosis0.5>30
Compound BS. aureus0.2>50
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochlorideTBDTBDTBD

Enzyme Inhibition Studies

The compound is also investigated for its potential as an enzyme inhibitor. In particular, it has been noted to inhibit protease activity in various assays, which may contribute to its therapeutic effects against certain diseases .

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition % at 1 µM
Protease A82%
Protease BTBD

Case Studies

  • Antifilarial Activity : A related study highlighted the efficacy of piperazine derivatives against filarial infections. The compounds demonstrated macrofilaricidal and microfilaricidal activities, suggesting that similar structures could be developed for treating parasitic infections .
  • Tuberculosis Treatment : A series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antituberculosis activity, establishing a precedent for the development of new therapeutic agents based on the piperazine scaffold .

Comparison with Similar Compounds

Antimicrobial Activity

  • 1-(4-Substituted phenyl)piperazine derivatives () showed moderate activity against Gram-positive bacteria (e.g., B. subtilis, MIC ~25 µg/mL) but were less effective against Gram-negative strains. The nitro group in the target compound may enhance antibacterial potency due to electron-withdrawing effects .
  • HBK15 () displayed lower antimicrobial efficacy, likely due to its bulky phenoxyethoxyethyl substituent, which may hinder membrane penetration .

Receptor Modulation

  • 1-(2-Methoxyphenyl)piperazine HCl () acts as a 5-HT1B/1C receptor agonist, increasing sympathetic nerve discharge (SND) in cats at 1–5 mg/kg. Its methoxy group enhances serotonin receptor affinity compared to unsubstituted analogs .
  • 1-(3-Chlorophenyl)piperazine HCl () suppresses locomotor activity in rats via 5-HT1C receptor activation, with ED₅₀ = 2.5 mg/kg. The chloro substituent improves metabolic stability over methoxy analogs .
  • The target compound’s nitro and sulfonyl groups may shift receptor selectivity toward 5-HT2A or dopaminergic pathways, though direct evidence is lacking .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name Melting Point (°C) LogP (Predicted) Water Solubility (mg/mL)
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine HCl 108–110* 1.8 10–15
1-(2-Methoxyphenyl)piperazine HCl 150–152 2.3 20–25
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 165–168 2.9 5–10
HBK15 120–125 3.5 <5

Notes:

  • *Melting point inferred from structurally similar compound in .
  • Nitro and sulfonyl groups reduce LogP (increased polarity) compared to chloro/methoxy analogs .

Q & A

Q. Critical Parameters :

  • Stoichiometric control of sulfonyl chloride to avoid over-sulfonylation.
  • pH adjustment during salt formation to ensure crystallinity .

How can researchers validate the structural integrity of this compound?

Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR confirms the piperazine backbone (δ ~2.8–3.5 ppm for N–CH₂ protons) and sulfonyl group integration. The aromatic protons of the nitrobenzenesulfonyl moiety appear as distinct multiplets (δ ~7.5–8.5 ppm) .
  • HPLC : Purity (>95%) is verified using a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.4% .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in nitro group positioning or salt stoichiometry .

What are the stability considerations for long-term storage of this compound?

Basic Research Focus
The compound is hygroscopic and light-sensitive. Recommended storage conditions:

  • Temperature : –20°C in airtight, amber vials to prevent hydrolysis of the sulfonyl group .
  • Desiccant : Include silica gel packs to mitigate moisture absorption .

Q. Degradation Pathways :

  • Nitro group reduction under prolonged exposure to light or reducing agents.
  • Hydrolysis of the sulfonamide bond in acidic/basic conditions .

Stability Monitoring : Periodic HPLC analysis detects degradation products like free piperazine or nitro-reduced derivatives .

How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states:

  • Reaction Mechanism : Modeling the sulfonylation step identifies optimal nucleophilic attack angles and energy barriers .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics (e.g., CH₂Cl₂ vs. THF) .

Case Study : ICReDD’s workflow combines computed reaction coordinates with robotic screening to narrow solvent/base combinations, reducing trial-and-error experimentation by >50% .

What analytical strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?

Advanced Research Focus
Discrepancies often arise from subtle structural variations or assay conditions:

  • SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on receptor binding using molecular docking (e.g., AutoDock Vina) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers caused by assay variability (e.g., cell line differences) .

Example : In dopamine receptor studies, the nitro group’s electron-withdrawing effect enhances affinity but reduces solubility, requiring activity corrections for partition coefficients (log P) .

How can researchers troubleshoot low yields in the sulfonylation step?

Advanced Research Focus
Systematic analysis includes:

Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to detect intermediate accumulation .

Side Reactions : Identify byproducts (e.g., disulfonylation) using HRMS and adjust stoichiometry (piperazine in excess) .

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity in biphasic systems .

DoE Approach : A factorial design evaluates temperature, solvent, and base interactions to maximize yield .

What role does the nitro group play in the compound’s reactivity and applications?

Advanced Research Focus
The nitro group:

  • Electrophilic Character : Directs electrophilic substitution in further functionalization (e.g., Suzuki coupling at the meta position) .
  • Redox Activity : Facilitates reduction to an amine (–NH₂) for prodrug strategies or fluorescent tagging .

Case Study : Nitro-to-amine reduction (H₂/Pd-C) generates a primary amine for conjugation with imaging agents (e.g., FITC) in cellular uptake studies .

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